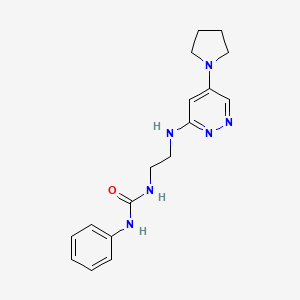
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a urea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, have been found to interact with a variety of biological targets. For instance, pyrrolidine derivatives have shown selectivity towards certain targets , and pyridazine derivatives have been utilized against a range of biological targets .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For example, nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) mainly act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (adme/tox) results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It’s known that the steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
These compounds are characterized by a pyrazole bound to a phenyl group . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Compounds with similar structures have been shown to have a range of biological activities, including acting as histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and compounds with antiherpetic activity .
Molecular Mechanism
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidine ring: This step often involves the use of pyrrolidine derivatives and suitable catalysts to ensure the correct stereochemistry.
Coupling with phenyl and urea groups: The final steps involve coupling reactions to attach the phenyl and urea moieties, often using reagents like phenyl isocyanate and appropriate solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazine rings, using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective transformations.
Scientific Research Applications
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring are also studied for their bioactivity and therapeutic potential.
Urea derivatives: These compounds are known for their diverse applications in medicinal chemistry.
What sets this compound apart is the unique combination of these three functional groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
1-phenyl-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(21-14-6-2-1-3-7-14)19-9-8-18-16-12-15(13-20-22-16)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVSAYFASWAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)
![N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2523045.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2523050.png)
![methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523051.png)
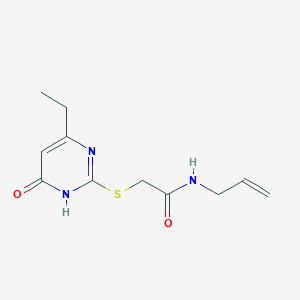

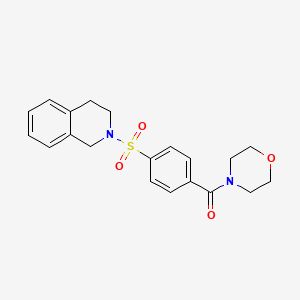
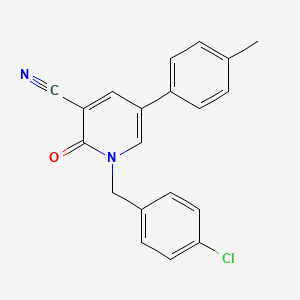


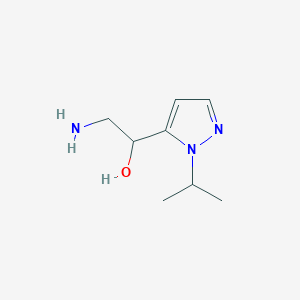
![4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B2523067.png)
